N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine, with the chemical formula C17H20N2O, is a compound characterized by its unique structure that integrates a phenoxazine moiety with a dimethylaminopropyl chain. This compound is notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine falls under the category of organic compounds, specifically amines and heterocycles due to the presence of the phenoxazine structure. Its classification highlights its potential reactivity and utility in synthetic chemistry.
The synthesis of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine typically involves the reaction of 10H-phenoxazine with N,N-dimethylpropylamine. This reaction is often facilitated by specific solvents and catalysts to optimize yield and purity.
Key steps in the synthesis include:
The molecular structure of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H20N2O |
Molecular Weight | 268.35 g/mol |
InChI Key | MRRZODWLDXCVIA-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 |
The structure features a dimethylamino group attached to a propanamine chain linked to a phenoxazine ring system, which contributes to its unique chemical properties .
N,N-Dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine is capable of undergoing various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine involves its interaction with biological targets, likely through receptor binding or enzyme modulation. This interaction can lead to alterations in biochemical pathways, which may explain its potential therapeutic applications. The specifics of these interactions depend on the context of use, particularly in medicinal chemistry.
N,N-Dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine exhibits several notable physical properties:
The compound's chemical properties include:
These properties suggest that the compound has suitable characteristics for both laboratory and potential pharmaceutical applications .
N,N-Dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine has diverse applications across several scientific domains:
This compound's versatility makes it an important candidate for further research and development in various scientific fields.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1